molecular formula C6H2BrClFNO2 B1458377 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene CAS No. 1679357-80-2

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

Cat. No. B1458377
M. Wt: 254.44 g/mol
InChI Key: XJLAZXFXRUYJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration .


Molecular Structure Analysis

The InChI code for 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is 1S/C6H2BrClFNO2/c7-4-1-3 (8)2-5 (6 (4)9)10 (11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound could undergo various reactions. For instance, it could participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 and a monoisotopic mass of 252.894135 Da .

Scientific Research Applications

Anisotropic Displacement Parameters

Research by Mroz et al. (2020) focused on calculating anisotropic displacement parameters for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes halogens such as chloro and bromo, similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their findings, based on both theoretical and experimental approaches, contribute to understanding the structural dynamics of such compounds (Mroz et al., 2020).

Metabolic Studies

A study by Bray et al. (1958) investigated the metabolism of chloromononitrobenzene series compounds, including those structurally related to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research is significant for understanding the metabolic pathways and transformations of such compounds in biological systems (Bray et al., 1958).

Vibrational Spectroscopy

Reddy and Rao (1994) conducted a study involving zero-order normal coordinate analysis for vibrations in compounds similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research contributes to understanding the vibrational properties of such halogenated nitrobenzenes, which is crucial in fields like molecular spectroscopy and material science (Reddy & Rao, 1994).

Electrochemical Studies

Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes related to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research provides insights into the chemical reactions and mechanisms involved in the electrochemical processing of such compounds (Horio et al., 1996).

Electron Paramagnetic Resonance Spectra

Mock and Grimsrud (1989) conducted a study on the electron photodetachment spectra of molecular radical anions of nitroaromatic hydrocarbons, including those with halogen substituents similar to 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Their research contributes to the understanding of the electronic properties of such compounds, which is important in fields like materials science and electronics (Mock & Grimsrud, 1989).

Safety And Hazards

The compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAZXFXRUYJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

CAS RN

1679357-80-2
Record name 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Reactant of Route 2
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene
Reactant of Route 6
1-Bromo-5-chloro-2-fluoro-3-nitrobenzene

Citations

For This Compound
1
Citations
Q Xiang, C Wang, T Wu, C Zhang, Q Hu… - Journal of Medicinal …, 2021 - ACS Publications
CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) is a potential target for prostate cancer treatment. Herein, we report the structural optimization of a series …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.